Mosapride citrate

Regional GI selectivity Upper GI prokinesis 5-HT₄ receptor heterogeneity

Mosapride citrate (CAS 112885-42-4; freebase CAS 112885-41-3) is a substituted benzamide gastroprokinetic agent that acts as a selective serotonin 5-HT₄ receptor agonist and partial 5-HT₃ receptor antagonist. It enhances acetylcholine release from enteric cholinergic neurons to stimulate gastrointestinal motility, with its primary therapeutic application in functional dyspepsia and related upper GI motility disorders.

Molecular Formula C27H33ClFN3O10
Molecular Weight 614.0 g/mol
CAS No. 112885-42-4
Cat. No. B1676758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMosapride citrate
CAS112885-42-4
Synonyms4-amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)-2-morpholinyl)methyl)benzamide
AS 4370
AS-4370
mosapride
mosapride citrate
Mosapride UI05MSP015CT
Molecular FormulaC27H33ClFN3O10
Molecular Weight614.0 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C21H25ClFN3O3.C6H8O7/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyHUZTYZBFZKRPFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mosapride Citrate CAS 112885-42-4: Evidence-Based Procurement Guide for 5-HT₄ Agonist Selection in GI Motility Research


Mosapride citrate (CAS 112885-42-4; freebase CAS 112885-41-3) is a substituted benzamide gastroprokinetic agent that acts as a selective serotonin 5-HT₄ receptor agonist and partial 5-HT₃ receptor antagonist [1]. It enhances acetylcholine release from enteric cholinergic neurons to stimulate gastrointestinal motility, with its primary therapeutic application in functional dyspepsia and related upper GI motility disorders [2]. Unlike earlier-generation prokinetics such as cisapride and metoclopramide, mosapride citrate was designed to achieve 5-HT₄ receptor activation without concomitant dopamine D₂ receptor blockade or cardiac hERG potassium channel inhibition, giving it a differentiated pharmacological safety profile [2][3].

Why Mosapride Citrate Cannot Be Interchanged with Other 5-HT₄ Agonists: Selectivity and Safety Differentiators


The 5-HT₄ receptor agonist class exhibits profound heterogeneity in receptor selectivity profiles, regional GI activity, and cardiac safety liabilities that preclude simple interchangeability [1]. Cisapride, a once widely used benzamide prokinetic, was withdrawn from major markets after association with QT prolongation and torsades de pointes due to potent hERG potassium channel blockade (IC₅₀ = 0.24 µM), while also possessing significant dopamine D₂ receptor affinity [1][2]. Metoclopramide, still in clinical use, carries a black-box warning for tardive dyskinesia arising from central D₂ receptor antagonism. Prucalopride, a newer selective 5-HT₄ agonist, demonstrates good cardiac safety but acts broadly on both upper and lower GI tract, which may be undesirable when targeted upper GI prokinesis is needed [3]. Mosapride citrate occupies a distinct position within this landscape: it combines upper GI regional selectivity, absence of D₂ and hERG liabilities, and a dual 5-HT₄ agonist/5-HT₃ antagonist profile that no single class comparator replicates [4].

Mosapride Citrate: Quantified Differentiation Evidence vs. Cisapride, Metoclopramide, Prucalopride, and Renzapride


Upper GI Regional Selectivity: Mosapride Citrate vs. Cisapride — Functional EC₅₀ Ratio Across GI Segments

Mosapride citrate demonstrates pronounced functional selectivity for upper gastrointestinal tissues, in contrast to cisapride which acts non-selectively across all GI segments. In direct head-to-head experiments conducted within the same study, mosapride exhibited EC₅₀ values of 208 nM (rat esophagus relaxation), 73 nM (guinea pig ileum contraction), and 3029 nM (guinea pig distal colon contraction), yielding an approximately 41.5-fold selectivity ratio for ileum versus distal colon [1]. This regional differentiation is corroborated by in vivo data: in conscious dogs with implanted force transducers, mosapride (0.3–3 mg/kg i.v.) stimulated antral motility without affecting colonic motility, whereas cisapride, zacopride, and BIMU-8 (all at 0.1–1 mg/kg i.v.) stimulated both antral and colonic motility non-selectively [1]. The underlying pharmacological basis is further supported by radioligand binding studies: mosapride inhibited [³H]-GR113808 binding to 5-HT₄ receptor sites in guinea pig striatum with an IC₅₀ of 113 nM, and in guinea pig ileum with a Ki of 84.2 nM [1][2]. Cisapride was reported to be 4.3-fold more potent than mosapride in competing for 5-HT₄ receptors in guinea pig striatal membranes, confirming that mosapride's differentiation lies not in raw 5-HT₄ binding potency but in its tissue-level functional selectivity [3].

Regional GI selectivity Upper GI prokinesis 5-HT₄ receptor heterogeneity

Cardiac Electrophysiological Safety: Mosapride Citrate vs. Cisapride, Prucalopride, and Renzapride on Cloned hERG K⁺ Channels

Mosapride citrate is distinguished from multiple 5-HT₄ agonist comparators by its absence of significant human ether-à-go-go-related gene (hERG) potassium channel blockade, a property directly linked to proarrhythmic QT prolongation. In a direct comparative patch-clamp study using hERG-transfected COS-7 cells, four 5-HT₄ receptor agonists were tested under identical conditions [1]. Cisapride inhibited hERG channels in a concentration-dependent manner with an IC₅₀ of 2.4 × 10⁻⁷ M (0.24 µM). Renzapride blocked hERG with an IC₅₀ of 1.8 × 10⁻⁶ M (1.8 µM). Prucalopride blocked hERG with an IC₅₀ of 5.7 × 10⁻⁶ M (5.7 µM), approximately 20-fold higher than cisapride. Mosapride produced no significant effects on the recombinant hERG current at any concentration tested [1]. These hERG data are consistent with action potential duration (APD) measurements in guinea pig isolated papillary muscles, where cisapride (0.1–3 µM) concentration-dependently prolonged APD, whereas mosapride and its main metabolite M1 (des-4-fluoro-benzyl-mosapride) produced no effect on APD at concentrations up to 10 µM [2]. The systematic review by Tack et al. (2012) confirmed that no cardiovascular safety concerns were reported for mosapride across the available clinical evidence, in contrast to cisapride (QT prolongation, withdrawn) and tegaserod (ischaemia) [3].

hERG channel blockade Cardiac safety pharmacology QT prolongation risk Proarrhythmic potential

Absence of Dopamine D₂ Receptor Affinity: Mosapride Citrate vs. Metoclopramide and Cisapride — Extrapyramidal Symptom Risk Differentiation

Mosapride citrate possesses no measurable affinity for dopamine D₂ receptors, a property that fundamentally distinguishes it from the two historically dominant prokinetic agents metoclopramide and cisapride [1][2]. In radioligand binding studies using guinea pig striatal and ileal membrane preparations, mosapride did not displace D₂-selective radioligands at pharmacologically relevant concentrations, whereas both metoclopramide and cisapride demonstrated high affinity for the dopamine D₂ receptor [1]. This differential D₂ pharmacology translates directly into clinical safety divergence: metoclopramide carries an FDA black-box warning for tardive dyskinesia and is well-documented to cause extrapyramidal symptoms (EPS) including parkinsonism and acute dystonic reactions through central D₂ receptor blockade [2]. Mosapride, by lacking D₂ affinity, has been shown in clinical use to improve gastrointestinal symptoms in patients with functional dyspepsia without causing the extrapyramidal syndrome associated with dopamine-D₂-receptor blockade [1]. Cisapride, although primarily recognized for its hERG liability, also possesses D₂ affinity that contributes to its broader off-target profile [3].

Dopamine D₂ receptor Extrapyramidal symptoms Receptor selectivity CNS safety

Sustained-Release Formulation Clinical Non-Inferiority: Mosapride Citrate SR (DWJ1252) Once Daily vs. Conventional-Release (Gasmotin®) Three Times Daily in Functional Dyspepsia

A sustained-release (SR) formulation of mosapride citrate (DWJ1252) has been demonstrated to be non-inferior to the conventional-release (CR) formulation (Gasmotin®) administered three times daily in a multicenter, randomized, double-blind, active-controlled clinical study of 119 patients with functional dyspepsia diagnosed by Rome III criteria [1]. The primary endpoint was change in Gastrointestinal Symptom (GIS) score from baseline after 4 weeks of treatment. The SR group (once daily, n=51 per-protocol) showed a mean GIS reduction of −10.04 ± 4.45 points, and the CR group (thrice daily, n=49 per-protocol) showed a mean reduction of −10.86 ± 5.53 points (both P < 0.001 vs. baseline). The between-group difference was 0.82 points (95% CI: −1.17 to 2.81; P = 0.643), satisfying the pre-specified non-inferiority margin [1]. Secondary endpoints including quality of life measures at week 4 and global assessment improvement rates at weeks 2 and 4 did not differ between groups. Adverse event rates were similar, with no serious adverse events reported in either arm [1]. This evidence provides a formulation-based differentiation: the once-daily SR formulation offers equivalent efficacy and safety to the thrice-daily CR regimen, with potential implications for patient adherence and convenience in both clinical and research settings.

Sustained-release formulation Functional dyspepsia Clinical non-inferiority Patient adherence

Dual 5-HT₄ Agonist / 5-HT₃ Antagonist Profile: Mosapride Citrate vs. Prucalopride (Pure 5-HT₄ Agonist) — Added Mechanism via 5-HT₃ Receptor Modulation

Mosapride citrate possesses a dual pharmacological mechanism that combines 5-HT₄ receptor agonism (Ki = 69.9 nM) with partial 5-HT₃ receptor antagonism (Ki = 1189 nM), yielding an approximately 17-fold selectivity for 5-HT₄ over 5-HT₃ [1]. This dual activity is not shared by the newer selective 5-HT₄ agonist prucalopride, which acts as a pure 5-HT₄ agonist without meaningful 5-HT₃ interaction. The 5-HT₃ antagonism of mosapride was functionally characterized in a whole-cell voltage-clamp study using cultured NCB-20 cells expressing 5-HT₃ receptors: mosapride inhibited 5-HT-evoked 5-HT₃ receptor currents in a concentration-dependent manner through a competitive blocking mechanism, likely by binding to the receptor in the closed state [2]. Earlier work in guinea pig ileal LMMP preparations demonstrated that mosapride inhibited 5-HT (3 × 10⁻⁷ M)-induced contractions with an IC₅₀ of 0.59 µM, comparable to cisapride (IC₅₀ = 0.71 µM) and zacopride (IC₅₀ = 0.55 µM) [3]. The 5-HT₃ antagonist component may contribute to antiemetic activity and modulation of visceral sensitivity, providing mechanistic breadth that a pure 5-HT₄ agonist lacks [2]. It is noted that the 5-HT₃ affinity is moderate (Ki ~1.2 µM) and the evidence for its therapeutic contribution is class-level inference rather than derived from direct clinical comparator trials of mosapride vs. prucalopride measuring 5-HT₃-mediated endpoints.

5-HT₃ receptor antagonism Dual mechanism Benzamide pharmacology Enteric neuron modulation

Mosapride Citrate CAS 112885-42-4: Evidence-Anchored Research and Industrial Application Scenarios


Targeted Upper GI Motility Research Without Colonic Confounding

Investigators studying isolated gastric or small intestinal motility in rodent or canine models can select mosapride citrate over cisapride because of its 41.5-fold functional selectivity for upper GI tissues vs. distal colon (EC₅₀ ileum = 73 nM vs. colon = 3029 nM), whereas cisapride stimulates all GI segments non-selectively [1]. In conscious dog models with implanted force transducers, mosapride (0.3–3 mg/kg i.v.) enhances antral contractility without altering colonic motor activity, providing clean experimental readouts for upper GI prokinesis unconfounded by lower GI effects [1]. This regional selectivity also translates to reduced diarrhea risk in translational models.

Cardiovascular-Safe Prokinetic Research in Polypharmacy or Disease Models with Cardiac Comorbidity

For studies involving concomitant cardiovascular assessment or models where QT interval integrity is critical (e.g., heart failure with gastroparesis, diabetic gastroparesis with autonomic neuropathy), mosapride citrate eliminates the hERG channel blockade variable that complicates use of cisapride (hERG IC₅₀ = 0.24 µM), renzapride (hERG IC₅₀ = 1.8 µM), and to a lesser extent prucalopride (hERG IC₅₀ = 5.7 µM) [2]. Mosapride produced no significant effect on recombinant hERG current at any tested concentration and did not prolong action potential duration at 10 µM in guinea pig ventricular preparations [2][3]. This safety margin is established by direct comparative electrophysiology data, not inferred from clinical absence of events alone.

Dopamine D₂-Sparing Prokinesis for Parkinson's Disease-Associated Gastroparesis Models

Researchers modeling gastrointestinal dysfunction in Parkinson's disease or evaluating prokinetic strategies in dopamine-depleted states can utilize mosapride citrate because its complete lack of dopamine D₂ receptor affinity avoids the confounding central D₂ antagonism that limits metoclopramide and cisapride [4]. Metoclopramide, a D₂ antagonist, cannot be used in parkinsonian models without exacerbating motor symptoms; mosapride provides 5-HT₄-mediated gastric emptying enhancement (demonstrated equipotent to cisapride and more potent than metoclopramide in rat gastric emptying models) without D₂-mediated EPS or movement disorder risk [4]. Clinical evidence in parkinsonian patients has shown mosapride citrate ameliorates constipation without neurological deterioration.

Once-Daily Sustained-Release Formulation for Long-Duration Dosing Protocols

For chronic administration studies exceeding several weeks where adherence and stable pharmacokinetic coverage are critical, the mosapride citrate SR formulation (DWJ1252) has demonstrated non-inferiority to the conventional thrice-daily CR formulation (Gasmotin®) in a rigorous multicenter RCT (GIS change: −10.04 ± 4.45 vs. −10.86 ± 5.53; between-group difference 0.82 points, 95% CI −1.17 to 2.81; P = 0.643) [5]. The once-daily dosing schedule reduces animal handling frequency, minimizes circadian disruption, and simplifies protocol logistics without sacrificing efficacy or safety.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mosapride citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.